N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride
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Overview
Description
6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride is a chemical compound with a complex structure that includes both pyridine and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxime group through the reaction of a ketone with hydroxylamine hydrochloride under acidic conditions. The amino group is introduced through nucleophilic substitution reactions, and the pyridine ring is incorporated via cyclization reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. The amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-pyridin-2-yl-hexan-1-one: Lacks the oxime group, which reduces its reactivity.
1-Pyridin-2-yl-hexan-1-one oxime: Lacks the amino group, which affects its ability to form hydrogen bonds.
6-Amino-1-pyridin-2-yl-hexan-1-one oxime: Lacks the hydrochloride salt, which affects its solubility and stability.
Uniqueness
6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride is unique due to the presence of both the amino and oxime groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
N-(6-amino-1-pyridin-2-ylhexylidene)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c12-8-4-1-2-7-11(14-15)10-6-3-5-9-13-10;/h3,5-6,9,15H,1-2,4,7-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOUMLGIZHABOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)CCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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